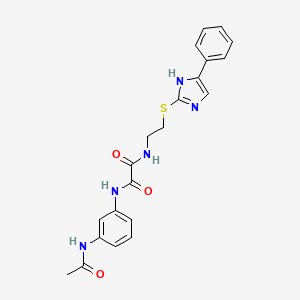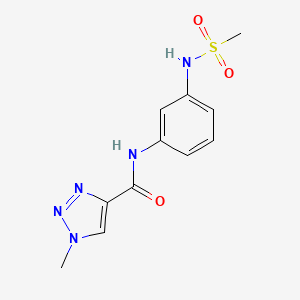![molecular formula C18H18BrN5O B3007311 5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide CAS No. 899736-69-7](/img/structure/B3007311.png)
5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide" is a derivative of triazole, a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. Triazole derivatives are of significant interest due to their diverse biological activities and their utility in medicinal chemistry as building blocks for the synthesis of various biologically active compounds.
Synthesis Analysis
The synthesis of triazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of related compounds such as "N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide" was achieved through a five-step process starting from 4-chlorobenzenamine, with specific reaction conditions optimized for high yield . Similarly, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates was performed using ruthenium-catalyzed cycloaddition, demonstrating the importance of regiocontrol in the synthesis of triazole-based scaffolds .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For example, the structure of 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine was assigned by single-crystal X-ray analysis . These techniques are crucial for verifying the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including acetylation and cycloaddition. The reactivity of these compounds can be influenced by their functional groups. For instance, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate was found to be regioselective, leading to specific acetylated products . Understanding these reactions is essential for the modification and functionalization of triazole compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are characterized using techniques like HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . The properties are critical for determining the compound's suitability for further applications, including drug development.
Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis : Triazole derivatives, including compounds similar to "5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide," have been synthesized through various chemical reactions, demonstrating the versatility of triazole chemistry in creating compounds with potential therapeutic applications (Albert, 1970); (Bektaş et al., 2010).
Ruthenium-Catalyzed Synthesis : A study detailed the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, showcasing the development of triazole-based scaffolds for the preparation of biologically active compounds, emphasizing the methodological advancements in the synthesis of triazole derivatives (Ferrini et al., 2015).
Biological Activities and Applications
Antimicrobial Activities : Some triazole derivatives have been evaluated for their antimicrobial properties, indicating the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Cancer Research : Research into triazole derivatives also extends into their potential anticancer properties, with some compounds synthesized from triazole precursors showing promise as anti-tumor agents (Rahmouni et al., 2016).
Chemical Properties and Mechanisms
Dimroth Rearrangement : Studies have explored the Dimroth rearrangement of triazole derivatives, contributing to the understanding of their chemical behavior and structural transformations, which is essential for the design and development of new compounds with desired properties (Albert, 1970).
Crystal Structure Analysis : The crystal structure of certain triazole derivatives has been elucidated, providing insights into their molecular configuration and potential interactions with biological targets, which is crucial for drug design and development (L'abbé et al., 2010).
properties
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O/c1-11-3-8-15(9-12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-4-6-14(19)7-5-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZZMDNNPZRZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B3007232.png)

![methyl 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3007234.png)
![N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3007236.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3007239.png)

![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B3007243.png)
![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3007244.png)


